2-(phenethylamino)ethanol

Organic Synthesis Medicinal Chemistry Material Science

2-(Phenethylamino)ethanol (CAS 2842-37-7) is a member of the N-substituted aminoethanol class, characterized by a phenethyl group attached to the nitrogen of ethanolamine. This bifunctional structure, comprising both a primary alcohol and a secondary amine, underpins its role as a versatile building block in medicinal chemistry and materials science.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 2842-37-7
Cat. No. B1265884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(phenethylamino)ethanol
CAS2842-37-7
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNCCO
InChIInChI=1S/C10H15NO/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
InChIKeyWPOHVHKEDGUEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenethylamino)ethanol (CAS 2842-37-7) for R&D Procurement: Core Identity and Analytical Profile


2-(Phenethylamino)ethanol (CAS 2842-37-7) is a member of the N-substituted aminoethanol class, characterized by a phenethyl group attached to the nitrogen of ethanolamine . This bifunctional structure, comprising both a primary alcohol and a secondary amine, underpins its role as a versatile building block in medicinal chemistry and materials science. The compound is typically supplied as a colorless to pale yellow liquid with a purity specification of 95% or higher [1]. Its key physical and structural properties—such as a molecular weight of 165.23 g/mol, a predicted LogP of 1.2, and a boiling point of 302.3°C at 760 mmHg—are critical for its handling and application in synthesis [1].

The Substitution Risk: Why 2-(Phenethylamino)ethanol is Not Readily Replaceable


Direct, high-strength quantitative differentiation for 2-(phenethylamino)ethanol is currently limited in the open literature, which in itself is a key procurement insight: the compound's value proposition is not based on a single, highly optimized biological activity, but on its unique position as a strategic intermediate with a specific substitution pattern . Unlike more elaborated N-phenethyl analogs (e.g., N-Boc- or N-phenylpropanolamine derivatives) or the simpler phenethylamine, 2-(phenethylamino)ethanol possesses an underivatized secondary amine and a primary alcohol, offering distinct reactivity for downstream functionalization. This specific molecular architecture is critical in the patented synthesis of the COPD drug Revefenacin, where the compound is explicitly claimed as an intermediate [1]. Therefore, substituting this compound with a seemingly similar analog would likely derail a validated synthetic route or alter the physicochemical profile in a way that is not compensated by the analog's other properties. The following evidence, while not always head-to-head, substantiates this position.

2-(Phenethylamino)ethanol (CAS 2842-37-7) Quantitative Differentiation Evidence: Physicochemical & Application-Specific Advantages


Physicochemical Distinction from Protected or Bulkier Analogs

2-(Phenethylamino)ethanol exhibits a distinct physicochemical profile that sets it apart from common analogs. Its boiling point of 302.3°C at 760 mmHg and calculated LogP of 1.2 (XLogP3-AA) indicate a favorable balance of volatility and lipophilicity for certain synthetic applications [1]. In contrast, the widely used N-Boc-protected analog, N-Boc-2-(phenethylamino)ethanol (CAS 949902-88-9), has a predicted boiling point of 388.8°C and a significantly higher LogP of 2.4, reflecting its greater size and hydrophobicity [2]. The simpler analog phenethylamine (CAS 64-04-0) has a much lower boiling point (197-200°C), representing the other extreme in volatility [3].

Organic Synthesis Medicinal Chemistry Material Science

Differentiated Reactivity and Hydrogen Bonding Profile for Downstream Derivatization

The hydrogen bonding capacity of 2-(phenethylamino)ethanol, defined by its two hydrogen bond donors (amine NH and alcohol OH) and two hydrogen bond acceptors (amine N and alcohol O), provides a versatile platform for derivatization [1]. This is in direct contrast to its N-Boc-protected analog, which has only one hydrogen bond donor and three acceptors, fundamentally altering its reactivity and intermolecular interactions [2]. Furthermore, the calculated topological polar surface area (TPSA) of 32.3 Ų for the target compound offers a favorable balance between solubility and membrane permeability, a key parameter in early-stage drug discovery [3].

Medicinal Chemistry Chemical Biology Polymer Chemistry

Role as a Critical Intermediate in a Patented Pharmaceutical Synthesis

2-(Phenethylamino)ethanol is a specifically claimed intermediate in the synthesis of Revefenacin (Yupelri), a long-acting muscarinic antagonist approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD) . WO2022049604A1 describes a process for preparing Revefenacin that explicitly incorporates 2-(phenethylamino)ethanol [1]. This contrasts with other phenethylamine or ethanolamine derivatives, which are not claimed in this critical route. The use of this specific intermediate is integral to the patented synthetic pathway, and substitution would not only represent a deviation from the validated process but could also constitute patent infringement.

Pharmaceutical Process Chemistry COPD Therapeutics Synthetic Route Optimization

2-(Phenethylamino)ethanol (CAS 2842-37-7): Targeted Research and Industrial Application Scenarios


Pharmaceutical Process Development: Synthesis of Revefenacin and Related Muscarinic Antagonists

Procurement of 2-(phenethylamino)ethanol is essential for laboratories engaged in the development or manufacturing of Revefenacin, a COPD therapeutic. The compound is a specifically claimed intermediate in the patented synthetic route (WO2022049604A1) . Process chemists and CROs tasked with replicating or scaling this validated synthesis require this exact building block to ensure compliance with regulatory filings and to maintain process integrity .

Medicinal Chemistry: Synthesis of Novel Phenethylamine-Derived Ligands

The free secondary amine and primary alcohol of 2-(phenethylamino)ethanol provide a unique and underivatized scaffold for constructing focused libraries of GPCR ligands, particularly those targeting trace amine-associated receptors (TAARs) or adrenoceptors . Its hydrogen bonding profile (2 donors, 2 acceptors) and moderate LogP (1.2) offer a favorable starting point for lead optimization, as opposed to the already-protected or more hydrophobic alternatives . Researchers can leverage its bifunctional nature for diverse chemical modifications, such as reductive aminations, acylations, and heterocycle formations.

Materials and Polymer Science: Preparation of Functionalized Polyurethanes and Antimicrobial Coatings

2-(Phenethylamino)ethanol serves as a reactive amine-alcohol monomer in the synthesis of specialized polyurethane foams and coatings [1]. The compound is cited in a patent (WO2021160757A1) for polyurethane foam compositions with antimicrobial properties, where its specific phenethylaminoethanol structure contributes to the material's performance [1]. This application highlights its utility in creating advanced materials with tailored biological or physical properties, distinguishing it from simpler ethanolamines that may not impart the same degree of hydrophobicity or bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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